

Biological Activity Profile of [Asp5]-Oxytocin: A Technical Guide

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Compound of Interest

Compound Name: [Asp5]-Oxytocin

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Executive Summary

[Asp5]-Oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin, distinguished by the substitution of the asparagine residue at position 5 with aspartic acid. This modification has resulted in a potent peptide with significant biological activities. This document provides a comprehensive overview of the biological activity profile of **[Asp5]-Oxytocin**, including its receptor interactions, functional effects, and the signaling pathways it modulates. Detailed experimental protocols for the characterization of such analogues are also provided, along with visual representations of key signaling cascades and experimental workflows to support further research and development.

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter involved in a myriad of physiological processes, most notably uterine contractions during parturition and lactation. Its diverse roles in social bonding, anxiety, and other central nervous system functions have made it and its analogues subjects of intense research. The structure-activity relationship of oxytocin has been extensively studied to develop analogues with enhanced potency, selectivity, or metabolic stability. **[Asp5]-Oxytocin** was one of the first analogues with a substitution at the 5-position to demonstrate significant biological activity, making it an important molecule for understanding the pharmacophore of the oxytocin receptor.^{[1][2][3]}

Quantitative Biological Data

While specific binding affinity (K_i) and functional potency (EC_{50}) values for **[Asp5]-Oxytocin** are not readily available in the cited literature, historical studies have quantified its biological activities in various bioassays. These potencies are summarized below. For comparative purposes, reference data for the parent molecule, oxytocin, are also provided.

Table 1: Biological Potencies of **[Asp5]-Oxytocin**

Biological Activity	Species/Assay	Potency (units/mg)
Rat Uterotonic	In vitro uterine contraction	20.3[1][3]
Avian Vasodepressor	In vivo blood pressure	41[1][3]
Rat Antidiuretic	In vivo water retention	0.14[1][3]

It is noted that the uterotonic activity of **[Asp5]-Oxytocin** is enhanced in the presence of magnesium ions (Mg^{2+}), and its intrinsic activity at the uterotonic receptor is considered identical to that of oxytocin.[1][3]

Table 2: Reference Binding Affinities (K_i) and Functional Potencies (EC_{50}) of Oxytocin

Receptor	Ligand	Assay Type	K_i (nM)	EC_{50} (nM)
Oxytocin Receptor (OTR)	Oxytocin	Radioligand Binding	0.75 - 4.28	-
Oxytocin Receptor (OTR)	Oxytocin	Calcium Mobilization	-	~1
Vasopressin V1a Receptor	Oxytocin	Radioligand Binding	20.38 - 495.2	-
Vasopressin V1b Receptor	Oxytocin	Radioligand Binding	~36.32	-
Vasopressin V2 Receptor	Oxytocin	cAMP Accumulation	Low Affinity	-

Data in Table 2 are compiled from various sources for reference and may vary depending on the specific experimental conditions.

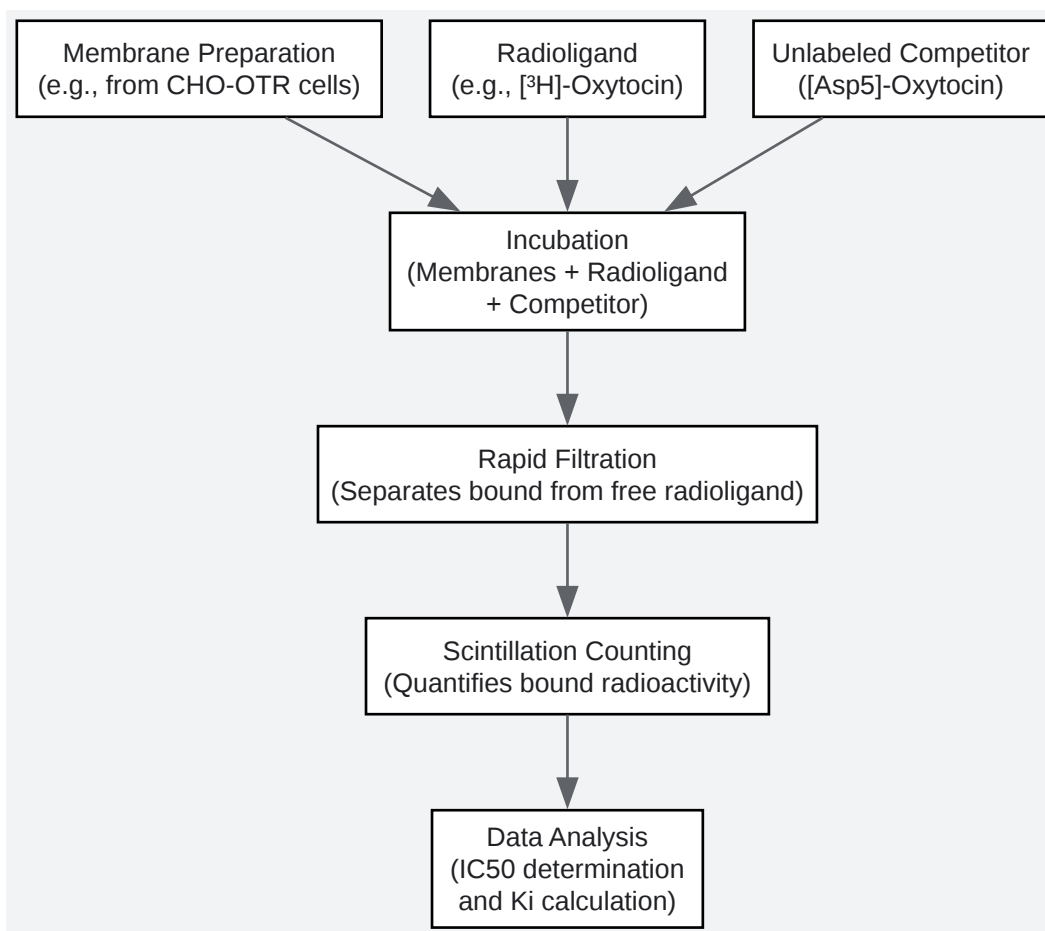
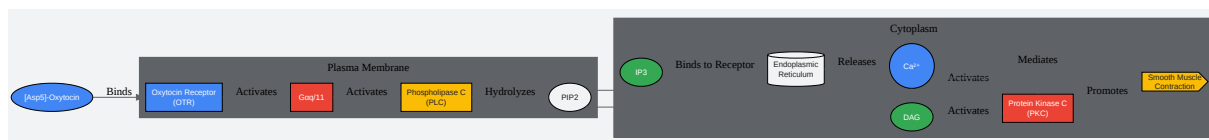
Signaling Pathways

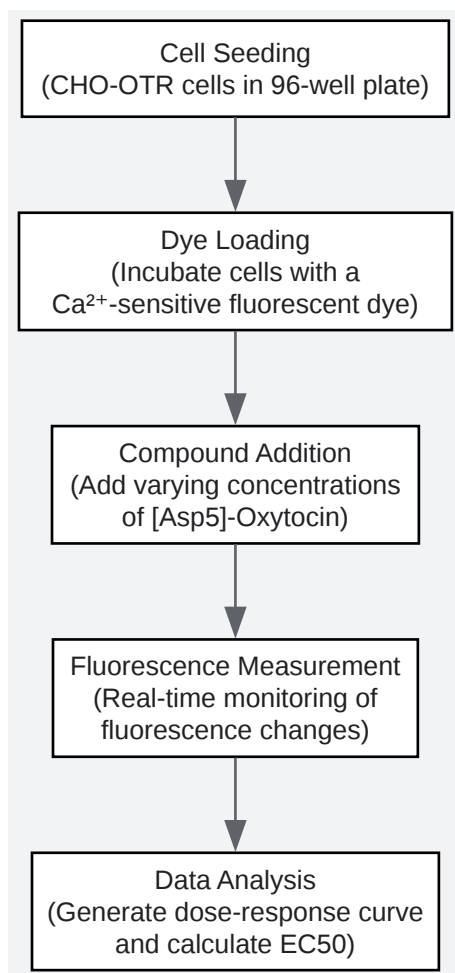
[Asp5]-Oxytocin is an agonist at the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by the activation of the OTR is through the Gq/11 protein pathway. This activation leads to a series of intracellular events culminating in the physiological responses associated with oxytocin, such as smooth muscle contraction.

Oxytocin Receptor (Gq/11) Signaling Pathway

Upon binding of **[Asp5]-Oxytocin** to the OTR, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. This initiates the following cascade:

- Activation of Phospholipase C (PLC): The activated α -subunit of Gq/11 stimulates PLC.
- Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
- Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca^{2+}) into the cytoplasm.
- Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca^{2+} , activates PKC, which in turn phosphorylates various downstream targets.
- Smooth Muscle Contraction: The elevated intracellular Ca^{2+} levels lead to the activation of calmodulin and subsequently myosin light-chain kinase, resulting in the phosphorylation of myosin and smooth muscle contraction.





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